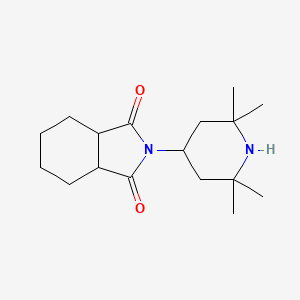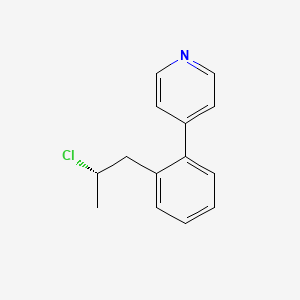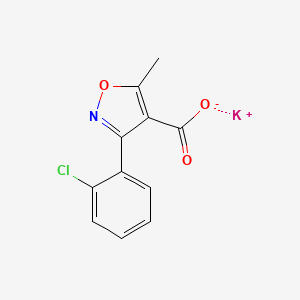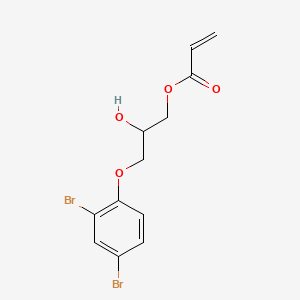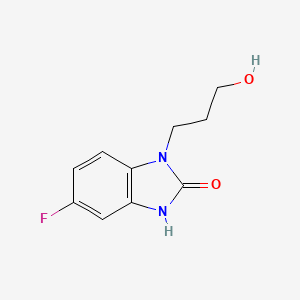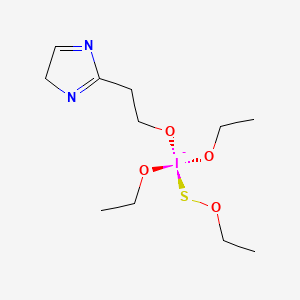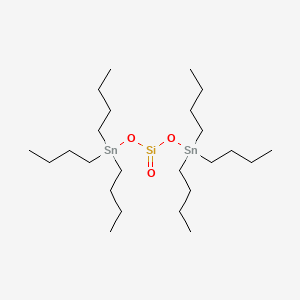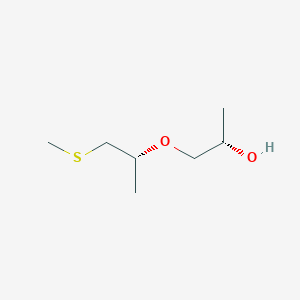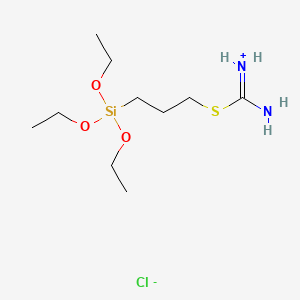
2-(3-(Triethoxysilyl)propyl)isothiouronium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(triethoxysilyl)propyl]isothiouronium chloride is a chemical compound with the molecular formula C10H25ClN2O3SSi and a molecular weight of 316.92 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
2-[3-(三乙氧基硅烷基)丙基]异硫脲氯化物的合成通常涉及在盐酸存在下,3-(三乙氧基硅烷基)丙胺与硫脲反应。反应条件通常包括控制温度和pH值,以确保获得所需的产物 。工业生产方法可能涉及类似的合成路线,但规模更大,反应条件优化,以最大限度地提高产率和纯度。
化学反应分析
2-[3-(三乙氧基硅烷基)丙基]异硫脲氯化物会经历各种类型的化学反应,包括:
取代反应: 它可以参与亲核取代反应,其中氯离子被其他亲核试剂取代。
氧化还原反应: 该化合物可以进行氧化还原反应,具体取决于所使用的试剂和条件。
水解: 在水的存在下,该化合物可以水解形成硅醇基团。
这些反应中常用的试剂包括酸、碱以及氧化剂或还原剂。这些反应形成的主要产物取决于所用条件和试剂 。
科学研究应用
2-[3-(三乙氧基硅烷基)丙基]异硫脲氯化物具有广泛的科学研究应用:
化学: 它用作合成各种有机和无机化合物的偶联剂。
生物学: 该化合物用于修饰生物分子和表面,用于生物学研究。
作用机理
2-[3-(三乙氧基硅烷基)丙基]异硫脲氯化物的作用机理涉及其与各种底物形成强共价键的能力。三乙氧基硅烷基可以水解形成硅醇基团,然后可以与表面上的其他硅醇基团或羟基反应,形成稳定的硅氧烷键。此特性使其成为有效的偶联剂和表面改性剂 。
作用机制
The mechanism of action of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
相似化合物的比较
2-[3-(三乙氧基硅烷基)丙基]异硫脲氯化物可以与其他类似化合物进行比较,例如:
3-(三乙氧基硅烷基)丙胺: 该化合物缺乏异硫脲基团,主要用作硅烷偶联剂。
3-(三乙氧基硅烷基)丙基异氰酸酯: 该化合物含有异氰酸酯基团,而不是异硫脲基团,并用于不同的应用,例如生产聚氨酯泡沫。
属性
CAS 编号 |
58505-59-2 |
|---|---|
分子式 |
C10H24N2O3SSi.ClH C10H25ClN2O3SSi |
分子量 |
316.92 g/mol |
IUPAC 名称 |
[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H |
InChI 键 |
VPHRVBKKRRDYTC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


